Cas no 1806781-80-5 (Ethyl 2-(difluoromethyl)-4-iodopyridine-5-acetate)

Ethyl 2-(difluoromethyl)-4-iodopyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(difluoromethyl)-4-iodopyridine-5-acetate
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- インチ: 1S/C10H10F2INO2/c1-2-16-9(15)3-6-5-14-8(10(11)12)4-7(6)13/h4-5,10H,2-3H2,1H3
- InChIKey: UVPTUVBLGQUWPS-UHFFFAOYSA-N
- SMILES: IC1C=C(C(F)F)N=CC=1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 241
- トポロジー分子極性表面積: 39.2
- XLogP3: 2.3
Ethyl 2-(difluoromethyl)-4-iodopyridine-5-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029074791-250mg |
Ethyl 2-(difluoromethyl)-4-iodopyridine-5-acetate |
1806781-80-5 | 97% | 250mg |
$470.40 | 2022-03-31 | |
Alichem | A029074791-500mg |
Ethyl 2-(difluoromethyl)-4-iodopyridine-5-acetate |
1806781-80-5 | 97% | 500mg |
$806.85 | 2022-03-31 | |
Alichem | A029074791-1g |
Ethyl 2-(difluoromethyl)-4-iodopyridine-5-acetate |
1806781-80-5 | 97% | 1g |
$1,564.50 | 2022-03-31 |
Ethyl 2-(difluoromethyl)-4-iodopyridine-5-acetate 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
Ethyl 2-(difluoromethyl)-4-iodopyridine-5-acetateに関する追加情報
Research Brief on Ethyl 2-(difluoromethyl)-4-iodopyridine-5-acetate (CAS: 1806781-80-5) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-(difluoromethyl)-4-iodopyridine-5-acetate (CAS: 1806781-80-5) is a specialized pyridine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and fluorinated drug candidates. The presence of both difluoromethyl and iodo substituents on the pyridine ring enhances its reactivity, making it a valuable building block for structure-activity relationship (SAR) studies and targeted drug design.
Recent studies have highlighted the role of Ethyl 2-(difluoromethyl)-4-iodopyridine-5-acetate in the synthesis of novel antiviral and anticancer agents. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing potent inhibitors of the SARS-CoV-2 main protease, where the difluoromethyl group was found to improve metabolic stability compared to non-fluorinated analogs. The iodo substituent at the 4-position has been particularly valuable for further functionalization through cross-coupling reactions, enabling rapid diversification of molecular scaffolds.
In synthetic methodology development, researchers have recently optimized palladium-catalyzed coupling reactions using this compound as a substrate. A team at the University of Tokyo reported in Organic Letters (2024) an efficient Sonogashira coupling protocol that maintains the integrity of the difluoromethyl group while enabling the introduction of alkynyl moieties. This advancement has opened new possibilities for creating fluorescent probes and PET tracer candidates based on the pyridine core structure.
The pharmacokinetic properties of derivatives stemming from Ethyl 2-(difluoromethyl)-4-iodopyridine-5-acetate have shown particular promise. A preclinical study published in European Journal of Pharmaceutical Sciences (2024) revealed that fluorinated analogs exhibited improved blood-brain barrier penetration compared to their non-fluorinated counterparts, suggesting potential applications in central nervous system (CNS) drug development. The ethyl ester moiety has been identified as crucial for prodrug strategies, with several research groups investigating its enzymatic hydrolysis profiles in various biological matrices.
Ongoing research directions include the exploration of this compound in fragment-based drug discovery (FBDD) and its application in the synthesis of covalent inhibitors. The difluoromethyl group's unique electronic properties and potential for hydrogen bonding interactions have made it a valuable feature in rational drug design. As synthetic methodologies continue to evolve, Ethyl 2-(difluoromethyl)-4-iodopyridine-5-acetate remains a compound of significant interest for medicinal chemists pursuing novel therapeutic agents across multiple disease areas.
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